(4-(Thiophen-3-yl)cyclohexyl)methanamine
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Overview
Description
(4-(Thiophen-3-yl)cyclohexyl)methanamine is an organic compound that features a cyclohexyl ring substituted with a thiophen-3-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiophen-3-yl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.
Introduction of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-(Thiophen-3-yl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Thiophen-3-yl)cyclohexyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(Thiophen-3-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(Thiophen-3-yl)methanamine: Similar structure but lacks the cyclohexyl ring.
(4-(Trifluoromethyl)cyclohexyl)methanamine: Similar structure but with a trifluoromethyl group instead of the thiophen-3-yl group.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of the thiophene ring.
Uniqueness
(4-(Thiophen-3-yl)cyclohexyl)methanamine is unique due to the presence of both the cyclohexyl and thiophen-3-yl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NS |
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Molecular Weight |
195.33 g/mol |
IUPAC Name |
(4-thiophen-3-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H17NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h5-6,8-10H,1-4,7,12H2 |
InChI Key |
HIPBHYQOWXJPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C2=CSC=C2 |
Origin of Product |
United States |
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